molecular formula C18H22N2O2 B11927271 [(6aR,9R,10S)-7,9-dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-10-yl] acetate

[(6aR,9R,10S)-7,9-dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-10-yl] acetate

Cat. No.: B11927271
M. Wt: 298.4 g/mol
InChI Key: GJSSYQDXZLZOLR-VYNPUPGOSA-N
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Description

[(6aR,9R,10S)-7,9-dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-10-yl] acetate is a complex organic compound classified as an alkaloid . Alkaloids are naturally occurring compounds that contain basic nitrogen atoms and are known for their wide range of pharmacological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(6aR,9R,10S)-7,9-dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-10-yl] acetate involves multiple steps, starting from simpler organic molecules. The synthetic route typically includes the formation of the indole ring system, followed by the construction of the quinoline moiety. The final step involves the acetylation of the compound to form the acetate ester .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

[(6aR,9R,10S)-7,9-dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-10-yl] acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

[(6aR,9R,10S)-7,9-dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-10-yl] acetate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(6aR,9R,10S)-7,9-dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-10-yl] acetate involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other alkaloids with indole and quinoline structures, such as:

    Reserpine: Known for its antihypertensive and antipsychotic effects.

    Yohimbine: Used as an aphrodisiac and for its stimulant properties.

    Ajmaline: Used as an antiarrhythmic agent.

Uniqueness

[(6aR,9R,10S)-7,9-dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-10-yl] acetate is unique due to its specific structural features and the combination of indole and quinoline moieties. This unique structure contributes to its distinct pharmacological and chemical properties .

Properties

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

IUPAC Name

[(6aR,9R,10S)-7,9-dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-10-yl] acetate

InChI

InChI=1S/C18H22N2O2/c1-10-9-20(3)15-7-12-8-19-14-6-4-5-13(16(12)14)17(15)18(10)22-11(2)21/h4-6,8,10,15,17-19H,7,9H2,1-3H3/t10-,15-,17?,18+/m1/s1

InChI Key

GJSSYQDXZLZOLR-VYNPUPGOSA-N

Isomeric SMILES

C[C@@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2[C@H]1OC(=O)C)C

Canonical SMILES

CC1CN(C2CC3=CNC4=CC=CC(=C34)C2C1OC(=O)C)C

Origin of Product

United States

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